

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Cat. No.: B564579

[Get Quote](#)

Technical Guide: 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

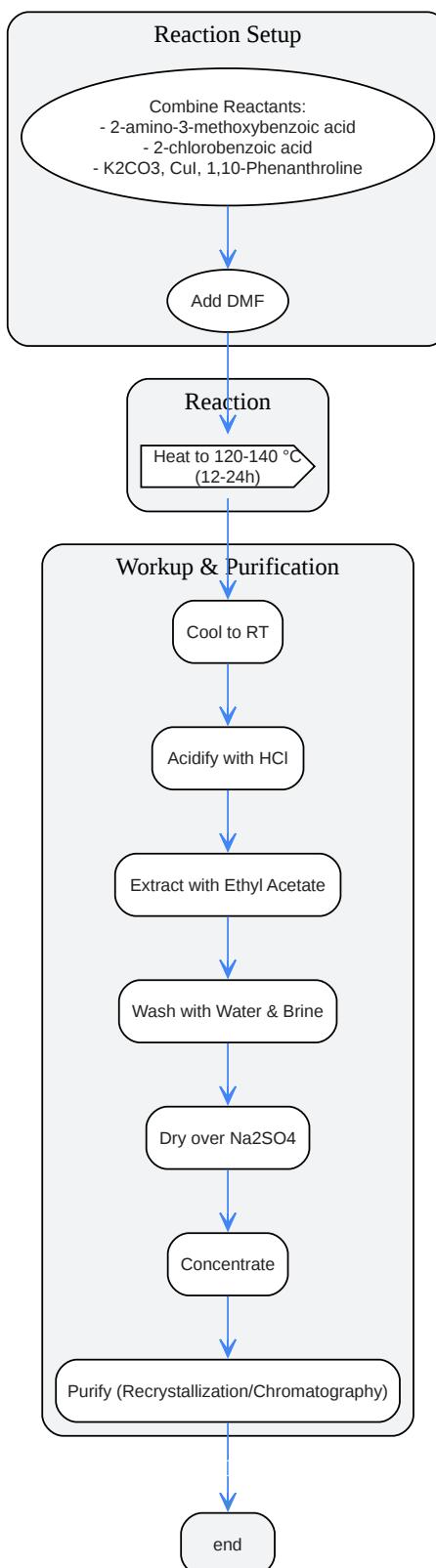
This technical guide provides a comprehensive overview of **2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid**, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a potential synthetic route based on established methodologies, and describes relevant analytical techniques for its characterization. The information is presented to support researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a complex organic molecule with potential applications as a medical intermediate.^[1] Its key quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₅	[2]
Molecular Weight	287.27 g/mol	[2]
CAS Number	88377-32-6	[2]

Synthetic Protocol: Ullmann Condensation


The synthesis of N-aryl anthranilic acids, such as **2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid**, can be effectively achieved through an Ullmann condensation reaction. [\[3\]](#)[\[4\]](#)[\[5\]](#) This method involves the copper-catalyzed coupling of an aryl halide with an amine.[\[5\]](#) The following protocol is a representative procedure adapted for the synthesis of the target molecule.

Materials and Reagents:

- 2-chlorobenzoic acid
- 2-amino-3-methoxybenzoic acid
- Copper(I) iodide (CuI)
- 1,10-Phenanthroline
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
- Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[\[3\]](#)
- Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the crude product.[\[3\]](#)
- Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by recrystallization or column chromatography to yield pure **2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid**.

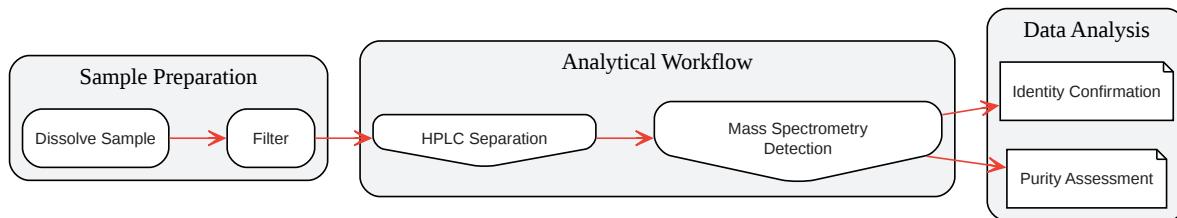
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid**.

Analytical Methods

The purity and identity of the synthesized **2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid** can be confirmed using a variety of analytical techniques. For structurally similar compounds, methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[\[6\]](#)

High-Performance Liquid Chromatography (HPLC)


HPLC is a robust technique for assessing the purity of the synthesized compound.

- Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Column: A C18 reverse-phase column is commonly used.
- Detection: UV detection at a wavelength between 250-280 nm would be appropriate.[\[6\]](#)
- Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both purity information and mass confirmation of the target molecule.

- Chromatography: The HPLC conditions described above can be coupled to a mass spectrometer.
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule $[M-H]^-$. This would provide confirmation of the molecular weight.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid | 88377-32-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scielo.br [scielo.br]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564579#2-2-carboxyphenyl-amino-3-methoxybenzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com